Ruthenium, triiodonitrosyl-
Description
Ruthenium triiodonitrosyl, chemically represented as Ru(NO)I₃, is a nitrosyl-containing ruthenium complex characterized by its unique coordination geometry and redox activity. The compound is synthesized by reacting ruthenium dicarbonyl di-iodide (Ru(CO)₂I₂) with nitric oxide (NO), resulting in a paramagnetic, non-electrolytic complex with a distorted octahedral structure . Its infrared (IR) spectrum shows a distinct NO stretching band (~1850 cm⁻¹), indicative of strong nitrosyl coordination .
Properties
CAS No. |
68133-83-5 |
|---|---|
Molecular Formula |
I3NORu- |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
nitroxyl anion;triiodoruthenium |
InChI |
InChI=1S/3HI.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 |
InChI Key |
QVWPLEOWORHCEY-UHFFFAOYSA-K |
SMILES |
[N-]=O.[Ru](I)(I)I |
Canonical SMILES |
[N-]=O.[Ru](I)(I)I |
Other CAS No. |
68133-83-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Bonding Differences
Table 1: Bond Distances and Coordination Geometry
- Ru(NO)I₃ has shorter Ru–NO bonds compared to dicarbonyl analogs, suggesting stronger nitrosyl backbonding .
- The distorted octahedral geometry contrasts with the square pyramidal structure of Ru(NO)I₂ derivatives, which lack the third iodide ligand .
Spectroscopic and Magnetic Properties
Table 2: IR Stretching Frequencies and Magnetic Data
| Compound | ν(NO) (cm⁻¹) | Magnetic Moment (μB) | Reference |
|---|---|---|---|
| Ru(NO)I₃ | ~1850 | 1.2–1.5 | |
| Ru(NO)I₂L₂ (L = Py) | ~1820 | 0.8–1.0 | |
| [RuNO(Py)(Bpy)ClOH]PF₆ | 1925 | Diamagnetic | |
| KP1339 | – | 1.7 |
- The NO stretching frequency in Ru(NO)I₃ is higher than in ligand-substituted derivatives, reflecting reduced electron donation from ancillary ligands .
- Ru(NO)I₃ exhibits weak paramagnetism, unlike diamagnetic nitrosyl complexes with stronger-field ligands (e.g., bipyridine) .
Reactivity and Ligand Substitution
- Ru(NO)I₃ reacts with ligands (L) to form Ru(NO)I₂L₂, whereas Ru(CO)₂I₂ undergoes CO displacement upon NO treatment .
- In contrast, KP1019 (a chlorido-rich ruthenium(III) complex) undergoes redox activation in biological environments, reducing to Ru(II) and binding to serum proteins .
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